5-Methyl-3-nitropyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-3-nitropyridin-2-amine and related nitropyridines involves strategic methodologies that ensure the introduction of nitro and methyl groups at specific positions on the pyridine ring. A significant approach is the one-pot synthesis from dinitropyridone derivatives, utilizing ammonia and ketones for the regioselective introduction of substituents at the 3-position of the pyridine ring, demonstrating a versatile method for modifying the substituent at this position by altering the precursor aldehyde. The synthesis involves ring transformations and nucleophilic reactions, highlighting the compound's accessibility for further chemical exploration (Tohda et al., 1994), (Le et al., 2015).
Molecular Structure Analysis
The crystal and molecular structures of 5-Methyl-3-nitropyridin-2-amine have been elucidated through spectroscopic methods and quantum chemical calculations. These studies reveal the compound's crystallization behavior and molecular geometry, which are pivotal in understanding its chemical reactivity and physical properties. The structures are stabilized by N-H···N and N-H···O hydrogen bonds, presenting a layered arrangement crucial for its reactivity and potential applications (Bryndal et al., 2012).
Chemical Reactions and Properties
5-Methyl-3-nitropyridin-2-amine undergoes various chemical reactions, showcasing its reactivity towards nucleophiles and electrophiles. Notable reactions include nucleophilic substitution, which allows for the introduction of different functional groups, expanding its utility in organic synthesis. The compound's reaction with nitrous acid, leading to diazotisation, further exemplifies its chemical versatility and the impact of substituents on its reactivity (Kalatzis & Mastrokalos, 1977).
Physical Properties Analysis
The physical properties of 5-Methyl-3-nitropyridin-2-amine, including its crystallization, melting point, and solubility, are influenced by its molecular structure. The compound's solid-state structure, determined through X-ray crystallography, provides insights into its stability and potential applications in materials science. Its vibrational spectroscopy data, including IR and Raman spectra, are essential for characterizing the compound and understanding its intermolecular interactions (Bryndal et al., 2012).
Chemical Properties Analysis
The chemical properties of 5-Methyl-3-nitropyridin-2-amine, such as its acidity, basicity, and reactivity towards various chemical reagents, are critical for its applications in synthesis and pharmaceuticals. Studies on its nucleophilic substitution reactions highlight the compound's reactivity patterns, offering pathways for synthesizing derivatives with potential biological activity. Its behavior under different reaction conditions provides a basis for developing new synthetic methodologies and applications (Bakke et al., 2001).
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
5-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGRSJMFDIRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323216 | |
Record name | 5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-nitropyridin-2-amine | |
CAS RN |
7598-26-7 | |
Record name | 7598-26-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-3-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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